molecular formula C7H14ClNO2 B6214644 methyl 2,2-dimethylazetidine-3-carboxylate hydrochloride CAS No. 2490655-78-0

methyl 2,2-dimethylazetidine-3-carboxylate hydrochloride

Cat. No. B6214644
CAS RN: 2490655-78-0
M. Wt: 179.6
InChI Key:
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Description

Methyl 2,2-dimethylazetidine-3-carboxylate hydrochloride (MDMC) is an organic compound with a wide range of applications. It is a white solid that is soluble in water and alcohols. MDMC has been used in a variety of scientific research applications due to its unique properties.

Mechanism of Action

Methyl 2,2-dimethylazetidine-3-carboxylate hydrochloride is an organic compound that is capable of binding to various biomolecules, such as proteins and enzymes. This binding is mediated by hydrogen bonding and hydrophobic interactions. methyl 2,2-dimethylazetidine-3-carboxylate hydrochloride can also act as an inhibitor of enzymes and can be used to study the structure and function of enzymes.
Biochemical and Physiological Effects
methyl 2,2-dimethylazetidine-3-carboxylate hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been found to affect the activity of enzymes, such as proteases, kinases, and phosphatases. Additionally, methyl 2,2-dimethylazetidine-3-carboxylate hydrochloride has been found to have an effect on the metabolism of carbohydrates, lipids, and proteins. It has also been found to affect the expression of various genes and proteins.

Advantages and Limitations for Lab Experiments

Methyl 2,2-dimethylazetidine-3-carboxylate hydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and has a wide range of applications. Additionally, it is relatively non-toxic and has a low potential for bioaccumulation. However, methyl 2,2-dimethylazetidine-3-carboxylate hydrochloride is not very stable in the presence of light or air and can decompose over time.

Future Directions

Methyl 2,2-dimethylazetidine-3-carboxylate hydrochloride has a wide range of potential future applications. It could be used in the synthesis of new organic compounds and polymers. Additionally, it could be used in the development of new drugs and drug delivery systems. It could also be used in the study of enzyme structure and function. Finally, methyl 2,2-dimethylazetidine-3-carboxylate hydrochloride could be used to study the effect of environmental factors on biochemical and physiological processes.

Synthesis Methods

Methyl 2,2-dimethylazetidine-3-carboxylate hydrochloride is synthesized through the reaction of 2,2-dimethylazetidine and acetic anhydride in the presence of hydrochloric acid. The reaction is catalyzed by p-toluenesulfonic acid. The reaction is carried out at room temperature and the product is isolated by filtration. The yield of the reaction is typically around 80%.

Scientific Research Applications

Methyl 2,2-dimethylazetidine-3-carboxylate hydrochloride has a variety of applications in scientific research. It has been used in the synthesis of various organic compounds, such as heterocyclic compounds and amines. It has also been used as a catalyst in the synthesis of polymers. Additionally, methyl 2,2-dimethylazetidine-3-carboxylate hydrochloride has been used in the synthesis of peptides and proteins.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2,2-dimethylazetidine-3-carboxylate hydrochloride involves the reaction of 2,2-dimethylazetidine-3-carboxylic acid with methanol and hydrochloric acid.", "Starting Materials": [ "2,2-dimethylazetidine-3-carboxylic acid", "Methanol", "Hydrochloric acid" ], "Reaction": [ "To a solution of 2,2-dimethylazetidine-3-carboxylic acid in methanol, add hydrochloric acid.", "Heat the reaction mixture at reflux for several hours.", "Cool the reaction mixture and filter the resulting precipitate.", "Wash the precipitate with cold methanol and dry under vacuum to obtain methyl 2,2-dimethylazetidine-3-carboxylate hydrochloride." ] }

CAS RN

2490655-78-0

Molecular Formula

C7H14ClNO2

Molecular Weight

179.6

Purity

95

Origin of Product

United States

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